molecular formula C14H20ClNO2 B13058764 Tert-butyl benzyl(2-chloroethyl)carbamate

Tert-butyl benzyl(2-chloroethyl)carbamate

Cat. No.: B13058764
M. Wt: 269.77 g/mol
InChI Key: BURYWPLWCOPGBT-UHFFFAOYSA-N
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Description

Significance of N-Substituted Carbamate (B1207046) Functional Groups in Modern Organic Synthesis

N-substituted carbamates are of paramount importance in contemporary organic synthesis, primarily serving as robust protecting groups for amines. The tert-butyloxycarbonyl (Boc) group, in particular, is one of the most widely utilized amine-protecting groups due to its stability across a wide range of reaction conditions and its facile removal under acidic conditions. This allows for the selective modification of other functional groups within a molecule without unintended reactions at the amine nitrogen. Beyond protection, the carbamate moiety can influence the stereochemical outcome of reactions and can be a precursor to other functional groups. Various methods have been developed for the synthesis of N-substituted carbamates, including the reaction of amines with di-tert-butyl dicarbonate (B1257347) or the use of urea (B33335) as a carbonyl source over catalysts.

Overview of Chloroethyl and Benzyl (B1604629) Amine Derivatives in Synthetic Chemistry

Both chloroethyl and benzyl amine derivatives are valuable synthons in their own right. The 2-chloroethylamino group is a key structural feature in numerous biologically active compounds and is a precursor for the formation of cyclic structures, such as piperazines, through intramolecular cyclization. The chlorine atom provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functionalities.

Benzylamines are also fundamental building blocks in organic synthesis. The benzyl group can serve as a protecting group for amines, removable by hydrogenolysis. Furthermore, the benzyl moiety is a common feature in many pharmaceutical compounds, contributing to their biological activity. The synthesis of benzylamine (B48309) derivatives is well-established, with methods including reductive amination and nucleophilic substitution.

Scope of Academic Investigation for Tert-butyl benzyl(2-chloroethyl)carbamate and Related Structures

While direct academic literature focusing exclusively on this compound is limited, the investigation of its constituent parts and closely related structures reveals its potential utility. The combination of the Boc-protected nitrogen, the benzyl group, and the reactive chloroethyl moiety suggests its role as a versatile intermediate in multi-step synthetic sequences.

Research into related compounds, such as tert-butyl bis(2-chloroethyl)carbamate, has highlighted their application as precursors to valuable building blocks. For instance, N-Boc protected bis(2-chloroethyl)amine (B1207034) is a key intermediate in the synthesis of N-Boc-piperazine, a widely used scaffold in medicinal chemistry. This suggests that this compound could similarly serve as a precursor to N-benzyl-N-Boc-piperazine derivatives or other complex heterocyclic systems. The presence of the benzyl group adds another layer of synthetic utility, allowing for modifications or deprotection strategies not available to its non-benzylated counterpart.

Detailed Research Findings

Although specific research on this compound is not extensively published, its synthesis and reactivity can be inferred from established chemical principles and studies on analogous compounds.

A plausible and efficient route for the synthesis of related N-Boc protected chloroethylamines involves the reaction of the corresponding amine hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, the synthesis of tert-butyl bis(2-chloroethyl)carbamate has been achieved by treating bis(2-chloroethyl)amine hydrochloride with di-tert-butyl dicarbonate and triethylamine (B128534) in dichloromethane. This reaction proceeds in high yield, demonstrating a reliable method for the introduction of the Boc protecting group onto a bis(2-chloroethyl)amine scaffold.

Extrapolating from this, the synthesis of this compound would likely involve the reaction of N-benzyl-N-(2-chloroethyl)amine with di-tert-butyl dicarbonate.

The primary academic interest in structures related to this compound lies in their role as intermediates for constructing more complex molecules. A significant application is in the synthesis of piperazine (B1678402) derivatives. A patented method for producing N-Boc piperazine utilizes tert-butyl bis(2-chloroethyl)carbamate as a key intermediate. bldpharm.com The process involves the cyclization of this carbamate with ammonia. bldpharm.com This underscores the utility of the N-Boc-N,N-bis(2-chloroethyl) moiety as a precursor to the piperazine ring system.

Given this precedent, this compound is a logical precursor for the synthesis of N-benzyl piperazine derivatives, where one of the chloroethyl arms would first need to be converted to an amino group or another suitable nucleophile for cyclization.

The chemical reactivity of this compound is dictated by its functional groups. The tert-butyl carbamate is stable to a variety of reagents but can be readily cleaved under acidic conditions to reveal the secondary amine. The 2-chloroethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various substituents or for intramolecular reactions to form heterocyclic rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

tert-butyl N-benzyl-N-(2-chloroethyl)carbamate

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

BURYWPLWCOPGBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCl)CC1=CC=CC=C1

Origin of Product

United States

Reactivity and Reaction Pathways of Tert Butyl Benzyl 2 Chloroethyl Carbamate and Its Chemical Analogues

Chemical Transformations Involving the Carbamate (B1207046) Moiety

The carbamate group, specifically the tert-butoxycarbonyl (Boc) protecting group, is central to many synthetic strategies. Its cleavage and stability are critical factors in reaction design.

Cleavage Reactions of Alkyl Groups from Tertiary Amines via Chloroformates

The N-dealkylation of tertiary amines is a significant transformation in the synthesis of pharmaceuticals and other fine chemicals. nih.govresearchgate.netnih.gov A common method involves the use of chloroformates. While tert-butyl benzyl(2-chloroethyl)carbamate is already a carbamate, understanding the reverse reaction—the formation of carbamates from tertiary amines and chloroformates—provides insight into its stability and potential cleavage pathways.

The general mechanism for N-dealkylation of a tertiary amine with a chloroformate, such as ethyl chloroformate, proceeds through a quaternary ammonium (B1175870) intermediate. This intermediate then breaks down to form a carbamate and an alkyl halide. The resulting carbamate can then be hydrolyzed under acidic or basic conditions to yield the secondary amine. nih.gov For instance, the reaction of N-ethylpiperidine with α-chloroethyl chloroformate yields a carbamate intermediate, which upon warming in methanol (B129727), provides the HCl salt of the secondary amine. nih.gov

This process is crucial in drug synthesis, such as in the N-demethylation of duloxetine (B1670986) and fluoxetine (B1211875) precursors. nih.gov The stability of the C-N bond in amines makes its cleavage challenging, highlighting the importance of methods like the von Braun reaction (using cyanogen (B1215507) bromide) and its more modern counterparts using chloroformates. nih.govresearchgate.net

Table 1: Examples of N-Dealkylation of Tertiary Amines using Chloroformates

Tertiary AmineChloroformate ReagentProduct (Secondary Amine)Yield (%)Reference
N-Methyl-N-phenethylaminePhenyl chloroformateN-Phenethylamine- researchgate.net
N,N-DimethylanilineEthyl chloroformateN-Methylaniline- researchgate.net
Duloxetine Precursor (39a)Vinyl chloroformate (21e)Desmethyl-duloxetine (39c)82 nih.gov
Fluoxetine Precursor (20a)Vinyl chloroformate (21e)Norfluoxetine (20c)- nih.gov

Hydrolytic Stability of Carbamates in Aqueous-Organic Systems

The stability of the tert-butyl carbamate group is highly dependent on the reaction conditions, particularly the pH and the solvent system. Generally, Boc-protected amines are stable under neutral and basic conditions but are readily cleaved under acidic conditions. researchgate.netnih.gov

The cleavage of the N-Boc group typically proceeds via an acid-catalyzed mechanism. nih.govacs.org Kinetic studies have shown that the rate of HCl-catalyzed deprotection of a Boc-protected amine can exhibit a second-order dependence on the acid concentration. researchgate.netnih.govacs.org The mechanism is thought to involve the fragmentation of the protonated tert-butyl carbamate into a reversibly formed ion-molecule pair. nih.govacs.org

Aqueous phosphoric acid (85 wt%) has been demonstrated as an effective and mild reagent for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive groups. nih.gov

Table 2: Conditions for N-Boc Deprotection

SubstrateReagentSolventConditionsOutcomeReference
Boc-protected thioesterHClToluene/propan-2-ol-Second-order dependence on HCl conc. nih.govacs.org
Boc-protected tosylateTrifluoroacetic acid-Large excess of acid requiredInverse kinetic dependence on trifluoroacetate (B77799) conc. acs.org
Various N-Boc amines85% Phosphoric acid-Mild conditionsSelective deprotection nih.gov
N-Boc indoleTetrabutylammonium fluoride (B91410) (TBAF)THFReflux, 8hFull deprotection lookchem.com

Reactivity of the 2-Chloroethyl Functionality

The 2-chloroethyl group is a reactive electrophilic center, susceptible to nucleophilic attack. This reactivity drives several important transformations, including alkylations and cyclizations.

Intramolecular and Intermolecular Alkylation Mechanisms

The 2-chloroethyl group can participate in both intramolecular and intermolecular alkylation reactions. In an intramolecular context, the carbamate's carbonyl oxygen can act as a nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group. This can lead to the formation of a five-membered cyclic intermediate.

Intermolecularly, the 2-chloroethyl group can react with various nucleophiles. For example, the Friedel-Crafts reaction between N-(2-chloroethyl)benzaldimines and arenes (like benzene (B151609) or toluene) in the presence of a Lewis acid such as aluminum trichloride (B1173362) leads to the formation of N-(2-arylethyl)benzaldimines. researchgate.net This demonstrates the ability of the 2-chloroethyl moiety to act as an alkylating agent for aromatic systems.

Cyclization Reactions Leading to Novel Ring Systems

The presence of a nitrogen atom and a 2-chloroethyl group within the same molecule, or in a precursor, sets the stage for cyclization reactions to form nitrogen-containing heterocycles. A prominent example is the synthesis of piperazines. Bis(2-chloroethyl)amine (B1207034) hydrochloride can react with a wide range of anilines in a solvent like diethylene glycol monomethyl ether to yield N-aryl piperazines. researchgate.net

This type of cyclization is a cornerstone in the synthesis of many pharmaceutical compounds. nih.gov For instance, the piperazine (B1678402) ring in Vilazodone is constructed by reacting bis-(2-chloroethyl)amine with ethyl 5-aminobenzofuran-2-carboxylate. nih.gov The reaction proceeds via a double alkylation of the primary amine by the two chloroethyl groups.

A similar strategy can be envisioned for this compound, where upon deprotection of the carbamate, the resulting secondary amine could react with another molecule containing a 2-chloroethyl group or undergo dimerization and cyclization under appropriate conditions.

Table 3: Synthesis of Piperazine Derivatives via Cyclization

Reactant 1Reactant 2ProductSolventReference
Bis(2-chloroethyl)amine hydrochlorideVarious anilinesN-Aryl piperazinesDiethylene glycol monomethyl ether researchgate.net
Bis(2-chloroethyl)amine hydrochlorideEthyl 5-aminobenzofuran-2-carboxylateVilazodone precursor- nih.gov
Bis(2-chloroethyl)amine hydrochloride2,3-Dihydrobenzo[b] nih.govnih.govdioxin-6-amine1-(1,4-Benzodioxine-6-yl)piperazine- researchgate.net

Amination Reactions for Nitrogen-Containing Product Formation

The 2-chloroethyl group is an excellent electrophile for amination reactions. It can react with primary or secondary amines to form new carbon-nitrogen bonds. This reaction is fundamental to the synthesis of various substituted amines and heterocyclic systems.

For example, the synthesis of substituted phenyl piperazines can be achieved through the nucleophilic substitution reaction of aryl amines with bis(2-chloroethyl)amine hydrochloride. researchgate.net This reaction forms the basis for creating a diverse library of piperazine-containing compounds, which are prevalent in medicinal chemistry. nih.govorganic-chemistry.org

In the context of this compound, the 2-chloroethyl group can react with an external amine. This intermolecular amination would lead to the formation of a more complex nitrogen-containing product, extending the molecular framework.

Reaction Pathways of the Benzyl (B1604629) Moiety and Aromatic Substitutions

The reactivity of the benzyl moiety within this compound is primarily centered on electrophilic aromatic substitution (EAS) reactions of the phenyl ring. In an EAS reaction, an electrophile attacks the aromatic ring, replacing one of the hydrogen atoms. ucla.edu The rate and regioselectivity (i.e., the position of substitution) of this reaction are heavily influenced by the nature of the substituent already attached to the benzene ring. youtube.com

The substituent in this case is a -CH2-N(Boc)(CH2CH2Cl) group. The benzyl CH2 group is attached to a nitrogen atom which is part of a tert-butoxycarbonyl (Boc) protecting group. While alkyl groups are generally weak activating, ortho-, para-directors, the connection to the electron-withdrawing carbamate functionality complicates this simple picture. However, looking at analogous structures can provide insight. For instance, alkyl groups like methyl and tert-butyl are known to be activating groups that direct incoming electrophiles to the ortho and para positions. stackexchange.com The activating nature stems from the ability of the alkyl group to donate electron density to the ring, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. stackexchange.com

Steric hindrance plays a crucial role in determining the ratio of ortho to para products. ucalgary.ca For example, in the nitration of toluene, the product distribution is approximately 58.5% ortho and 37% para. libretexts.org However, for tert-butylbenzene, the bulky tert-butyl group significantly hinders attack at the ortho positions, leading to a product mixture that is predominantly the para isomer (around 75-79.5%), with a much smaller amount of the ortho isomer (12-16%). stackexchange.comlibretexts.org Given the steric bulk of the entire -CH2-N(Boc)(CH2CH2Cl) substituent on the benzyl ring of this compound, it is expected that electrophilic attack will be sterically hindered at the ortho positions, thus favoring substitution at the para position.

Table 1: Regioselectivity in Electrophilic Nitration of Substituted Benzenes

Reactant % Ortho-Product % Meta-Product % Para-Product Reference
Toluene 58.5 4.5 37 libretexts.org
Tert-butylbenzene 16 8 75 libretexts.org
Chlorobenzene 30 <1 70 libretexts.org

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br2/FeBr3 or Cl2/AlCl3), sulfonation (using SO3/H2SO4), and Friedel-Crafts reactions (alkylation or acylation). ucla.edu In all these potential reactions involving the benzyl moiety of the title compound, the para-substituted product would be the anticipated major isomer.

Multi-Component Cascade Reactions and Spirocyclization Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a cascade of elementary reactions. mdpi.comorganic-chemistry.org These reactions are characterized by high atom economy and bond-forming efficiency, allowing for the rapid assembly of complex molecular architectures. mdpi.comorganic-chemistry.org

While specific multi-component reactions involving this compound are not extensively documented, the functional groups present in the molecule and its analogues offer potential for participation in such pathways. The carbamate nitrogen can act as a nucleophile, while the 2-chloroethyl group serves as an electrophilic site, capable of undergoing intramolecular or intermolecular alkylation.

One potential pathway is a cascade reaction initiated by an intermolecular reaction, followed by an intramolecular cyclization. For instance, the carbamate nitrogen could participate in a Mannich-type reaction or a Michael addition, with the resulting intermediate poised for cyclization via the chloroethyl group. This could lead to the formation of heterocyclic structures. Enzyme-catalyzed MCRs have been developed that lead to the formation of multiple carbon-carbon and carbon-nitrogen bonds and ring systems in a single operation. mdpi.com

Spirocyclization, the formation of a spirocyclic system (two rings sharing a single atom), is another advanced synthetic pathway. An analogue of the title compound could potentially undergo spirocyclization. For example, a reaction could be designed where the benzyl ring is functionalized with a nucleophilic group. Following an intermolecular reaction at the carbamate nitrogen, the 2-chloroethyl group could act as an electrophile, leading to an intramolecular cyclization that forms a spiro center at the benzylic carbon or another suitable position. Lipase-catalyzed reactions have been reported to synthesize spiro-oxazino derivatives through a Michael addition of ketones to nitroalkenes. mdpi.com

Derivatization Strategies for Analytical and Synthetic Purposes

Alkyl chloroformates are highly effective reagents used for the derivatization of polar analytes prior to analysis by gas chromatography (GC). researchgate.net This derivatization is often necessary for compounds containing functional groups like amines, carboxylic acids, and alcohols, as it increases their volatility and thermal stability, making them suitable for GC analysis. researchgate.netnih.gov A significant advantage of alkyl chloroformate derivatization is that the reaction can be performed rapidly in an aqueous medium, which simplifies sample preparation compared to methods like silylation that require anhydrous conditions. researchgate.netcore.ac.uk

The reaction of an amine with an alkyl chloroformate, such as ethyl chloroformate (ECF) or methyl chloroformate (MCF), results in the formation of a stable carbamate derivative. researchgate.net For carboxylic acids, the derivatization proceeds via a mixed carboxylic-carbonic acid anhydride (B1165640) intermediate, which then reacts with an alcohol (often the solvent) to form the corresponding ester. nih.gov This dual-labeling capability allows for the simultaneous analysis of various metabolite classes. nih.gov The choice of alkyl chloroformate can be tailored to the specific analytical need; for instance, isobutyl chloroformate derivatives have been found to provide enhanced sensitivity for GC-MS analysis compared to other alkyl chloroformates. nih.gov

Table 2: Common Alkyl Chloroformate Derivatizing Agents and Their Applications

Derivatizing Agent Abbreviation Typical Analytes Analytical Method Reference
Methyl Chloroformate MCF Amino acids, Carboxylic acids GC-MS/MS nih.gov
Ethyl Chloroformate ECF Organic acids, Amines, Amino acids GC-MS core.ac.uk
Isobutyl Chloroformate IBCF Amino acids GC-FID, GC-MS nih.gov

The N-(2-chloroethyl) group, a key structural feature of this compound, is also the reactive moiety in a class of compounds known as chloroethylnitrosoureas (CENUs). Compounds containing one or more N-(2-chloroethyl) groups are known to exhibit significant pharmacological activities, including cytotoxic and immunosuppressive effects. nih.gov This reactivity is harnessed in medicinal chemistry, where these compounds act as DNA alkylating agents in cancer therapy. nih.govchemicalbook.com

The chemical basis for this activity is the ability of the 2-chloroethyl group to form a highly reactive aziridinium (B1262131) ion intermediate, which then alkylates nucleophilic sites on biomolecules, particularly the N7 position of guanine (B1146940) in DNA. This process of covalent modification can be considered a form of "chemical tagging." While not a derivatization strategy for routine analysis in the same vein as chloroformates, the principle is analogous: a reactive group is used to form a stable covalent bond with a target molecule.

In the context of chemical biology and drug design, the chloroethyl group serves as a specific tag for labeling and cross-linking biomolecules. The reactivity of this group is central to the function of numerous anticancer drugs. The synthesis of molecules like tert-butyl N,N-bis(2-chloroethyl)carbamate highlights the importance of this functional group as an intermediate for creating more complex biologically active agents. chemicalbook.com

Table 3: Examples of Biologically Active N-(2-chloroethyl) Compounds

Compound Name Class Application/Significance Reference
Mechlorethamine Nitrogen Mustard Anticancer drug, DNA alkylating agent nih.gov
Chlorambucil Nitrogen Mustard Anticancer drug, DNA alkylating agent nih.gov
Melphalan Nitrogen Mustard Anticancer drug, DNA alkylating agent nih.gov
Cyclophosphamide Nitrogen Mustard Anticancer drug, DNA alkylating agent nih.gov

Synthetic Utility and Applications As Key Intermediates in Complex Organic Synthesis

Role as an Intermediate in Organic Synthesis Transformations

The synthetic utility of tert-butyl benzyl(2-chloroethyl)carbamate stems from the predictable reactivity of its components. The Boc group is a widely used protecting group for amines because it is stable under many reaction conditions but can be readily removed under acidic conditions. orgsyn.orgorgsyn.org This allows the selective unmasking of the secondary amine for further functionalization, such as acylation, alkylation, or participation in cyclization reactions.

Simultaneously, the 2-chloroethyl group serves as an electrophilic site. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This enables the introduction of a wide array of functional groups or the formation of new carbon-carbon and carbon-heteroatom bonds. This dual functionality makes the compound a key precursor for constructing molecules with diverse structural motifs.

Table 1: Key Transformations of this compound

Functional Group Type of Reaction Potential Outcome
Boc-protected Amine Deprotection (Acidic) Unveils secondary amine for further reactions.
2-Chloroethyl Chain Nucleophilic Substitution Introduction of nucleophiles (e.g., azides, cyanides, alkoxides).
Both Groups Intramolecular Cyclization Formation of heterocyclic rings (e.g., piperazines).

Utilization in the Preparation of N-Alkyl-Hydroxylamine Reagents

Compounds structurally similar to this compound are employed in the synthesis of novel N-alkyl-hydroxylamine reagents. amazonaws.comethz.ch For instance, the related compound benzyl (B1604629) bis(2-chloroethyl)carbamate can be reacted with hydroxylamine (B1172632) hydrochloride to generate new aminating reagents. amazonaws.com These reagents are crucial for advanced organic reactions, such as the iron-catalyzed aminochlorination of alkenes, which provides direct access to unprotected secondary and tertiary 2-chloroamines. amazonaws.comchemrxiv.org This methodology is significant for installing medicinally relevant amine groups into a variety of molecular scaffolds under mild conditions. ethz.chnih.gov

The development of such hydroxylamine-derived reagents is a key area of research, as they enable aminative difunctionalization reactions that are otherwise challenging. chemrxiv.org The use of chloroethyl carbamates as precursors highlights their role in creating specialized reagents for complex chemical transformations. amazonaws.comethz.ch

Precursor in the Construction of Complex Heterocyclic Structures

The unique combination of a protected nucleophilic center (the nitrogen) and an electrophilic side chain (the chloroethyl group) makes this compound an adept precursor for synthesizing heterocyclic structures.

While direct examples starting from this compound are specific, the general strategy is well-established in organic synthesis. The Boc-protected benzylamine (B48309) core can be elaborated into a larger heterocyclic system. For example, related Boc-protected intermediates have been used to synthesize thiazole (B1198619) derivatives, demonstrating their utility as building blocks for heterocycles. nih.gov Subsequent deprotection of the Boc group, followed by an intramolecular reaction where the newly freed amine attacks the chloroethyl chain (or a derivative thereof), can lead to the formation of a second, fused ring. This annulation strategy is a powerful method for constructing complex polycyclic scaffolds from relatively simple linear precursors.

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. bldpharm.com Boc-protected amines are frequently incorporated into spirocyclic structures. nih.gov Intermediates like this compound are valuable precursors for such systems. The synthesis can be envisioned through a multi-step process where the benzyl and chloroethyl groups are modified and then induced to cyclize around a central atom. For example, a Boc-protected nitrogen can be part of one ring of the spirocycle, while the reactive chloroethyl arm is used to form the second ring via cyclization, creating the characteristic spiro junction. nih.govwhiterose.ac.uk

Intermediates for the Synthesis of Structurally Related Pharmaceutically Relevant Precursors

The structural motifs present in this compound are found in various pharmaceutically relevant molecules, particularly those designed to interact with biological systems through specific chemical reactions.

The N-(2-chloroethyl) moiety is a classic pharmacophore characteristic of nitrogen mustards, a well-known class of DNA alkylating agents. nih.govoncohemakey.com These agents exert their cytotoxic effects by forming covalent bonds with nucleophilic sites on biological macromolecules, most notably the guanine (B1146940) bases in DNA. oncohemakey.com

This compound and related compounds serve as masked precursors to these reactive species. nih.govresearchgate.net The Boc group acts as a protecting group, rendering the molecule less reactive. Upon removal of the Boc group, the reactive N-benzyl-N-(2-chloroethyl)amine is revealed, which can then act as an alkylating agent. This strategy of masking a cytotoxic functional group until it reaches its target is a common approach in medicinal chemistry to improve selectivity and reduce off-target toxicity. Research in this area includes the synthesis of hybrid molecules that combine a benzylamine structure with mono- or di-alkylating entities for potential therapeutic applications. nih.gov

Role as an Intermediate in the Synthesis of Lacosamide

Extensive review of scientific literature and patent databases indicates that while tert-butyl carbamates are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), the specific compound This compound is not a documented intermediate in the established synthetic routes for the anticonvulsant drug Lacosamide.

The well-documented synthesis of Lacosamide involves a different key intermediate, namely (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester . This compound is also referred to as (R)-Boc-2-amino-N-benzyl-3-hydroxy-propionamide. The synthesis of this crucial intermediate and its subsequent conversion to Lacosamide is detailed in numerous patents.

A pivotal step in the synthesis of Lacosamide from this established intermediate is the O-alkylation of the hydroxyl group. This is typically achieved using an alkylating agent, such as dimethyl sulfate, in the presence of a base and a phase transfer catalyst. Following the methylation of the hydroxyl group, the Boc (tert-butoxycarbonyl) protecting group is removed under acidic conditions, and the resulting amine is acetylated to yield the final Lacosamide product.

The table below outlines the key intermediates and reagents in a common synthetic pathway to Lacosamide, highlighting the absence of this compound.

Step Starting Material/Intermediate Reagents Product/Intermediate
1N-Boc-D-serineIsobutyl chloroformate, N-methylmorpholine, Benzylamine(R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester
2(R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl esterDimethyl sulfate, Sodium hydroxide, Phase transfer catalyst(R)-Boc-2-amino-N-benzyl-3-methoxy-propionamide
3(R)-Boc-2-amino-N-benzyl-3-methoxy-propionamideAcid (e.g., HCl)(R)-2-amino-N-benzyl-3-methoxypropionamide
4(R)-2-amino-N-benzyl-3-methoxypropionamideAcetic anhydride (B1165640)Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide)

While "this compound" contains structural similarities to compounds used in pharmaceutical synthesis, such as the carbamate (B1207046) and benzyl groups, there is no scientific evidence to support its role as a direct precursor or intermediate in the synthesis of Lacosamide. The presence of a chloroethyl group suggests potential for different types of chemical transformations, but these are not aligned with the known pathways for constructing the Lacosamide molecule.

Therefore, based on the current body of scientific knowledge, the assertion that this compound is a key intermediate in the synthesis of Lacosamide cannot be substantiated.

Advanced Analytical Methodologies for Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Tert-butyl benzyl(2-chloroethyl)carbamate, both ¹H and ¹³C NMR spectroscopy would be utilized to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons of the benzyl group (CH₂) would likely resonate as a singlet or a doublet around δ 4.3 ppm. The protons of the tert-butyl group would produce a characteristic sharp singlet at approximately δ 1.5 ppm due to their chemical equivalence. The methylene protons of the 2-chloroethyl group (-CH₂CH₂Cl) would be expected to show more complex splitting patterns (triplets or multiplets) in the regions of approximately δ 3.5-3.8 ppm, with the protons closer to the chlorine atom being more deshielded and appearing further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carbamate (B1207046) group is typically observed in the δ 155-157 ppm region. The quaternary carbon of the tert-butyl group would appear around δ 80 ppm, while the methyl carbons of the tert-butyl group would resonate at approximately δ 28 ppm. The carbons of the benzyl group would show signals in the aromatic region (δ 127-138 ppm) and for the methylene group, around δ 45-50 ppm. The carbons of the 2-chloroethyl group would be expected in the range of δ 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data inferred from analogous structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~156
C(CH₃)₃-~80
C(CH₃)₃~1.5 (s, 9H)~28
Ar-CH₂~4.3 (s, 2H)~48
Aromatic C-H~7.3 (m, 5H)~127-128
Aromatic C-~138
N-CH₂~3.6 (t, 2H)~45
Cl-CH₂~3.7 (t, 2H)~42

s = singlet, t = triplet, m = multiplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₄H₂₀ClNO₂), the expected molecular weight is approximately 270.12 g/mol for the most common isotopes.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. A characteristic fragmentation pathway for tert-butyl carbamates involves the loss of isobutylene (B52900) (56 Da) through a McLafferty-type rearrangement, followed by the loss of carbon dioxide (44 Da), leading to a protonated amine. Therefore, significant fragments would be expected at [M-56]⁺ and [M-100]⁺. Another likely fragmentation is the cleavage of the benzyl group (C₇H₇, 91 Da) or the chloroethyl group (C₂H₄Cl, 63.5 Da).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Fragment Structure
269/271[M]⁺[C₁₄H₂₀³⁵Cl/³⁷ClNO₂]⁺
213/215[M - C₄H₈]⁺[C₁₀H₁₂³⁵Cl/³⁷ClNO₂]⁺
178[M - C₄H₈ - Cl]⁺[C₁₀H₁₂NO₂]⁺
91[C₇H₇]⁺Benzyl cation

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal. For this technique to be applicable, the compound must be in a crystalline solid form. The analysis of the diffraction pattern allows for the determination of the crystal system, space group, and unit cell dimensions, providing a precise three-dimensional model of the molecule in the solid state.

A search of the scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for this compound. This suggests that either the compound has not been successfully crystallized and analyzed by this method, or the data has not been made publicly available.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection would most commonly be performed using a UV detector, likely at a wavelength around 254 nm, where the benzyl group exhibits strong absorbance.

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis. A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The sample would be injected into a heated port to ensure volatilization, and the components would be separated based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

Detailed experimental conditions such as column type, mobile phase/carrier gas, flow rate, and retention times for this compound are not specifically reported in the available literature, as these are often developed and validated on a case-by-case basis within individual research or industrial laboratories.

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